
GC376
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GC376 involves the preparation of its precursor, GC373, followed by the addition of sodium bisulfite to form the bisulfite adduct . The synthetic route typically includes the following steps:
Preparation of GC373: This involves the reaction of specific amino acid derivatives under controlled conditions to form the aldehyde GC373.
Formation of this compound: GC373 is then reacted with sodium bisulfite in an aqueous solution to form the bisulfite adduct, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of the amino acid derivatives required for GC373.
Controlled Reaction Conditions: Maintaining precise reaction conditions to ensure high yield and purity of GC373.
Conversion to this compound: Efficient conversion of GC373 to this compound using sodium bisulfite under optimized conditions.
Chemical Reactions Analysis
Activation Pathway of GC376
This compound exists as a dipeptidyl aldehyde bisulfite adduct (C₂₃H₃₂N₃O₇S) that converts to its active aldehyde form, GC373 (C₁₉H₂₈N₃O₄S), under aqueous conditions . This transformation involves:
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Bisulfite adduct cleavage : Liberation of bisulfite (HSO₃⁻) through hydrolysis
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Aldehyde group exposure : Formation of a reactive α-ketoaldehyde moiety
The reaction can be summarized as:
Covalent Binding Mechanism
GC373 forms a covalent adduct with the catalytic cysteine residue (Cys144/Cys145) in viral main proteases (Mpro) through a hemithioacetal linkage :
Reaction Parameter | Value (SARS-CoV-2 Mpro) | Value (FIPV Mpro) |
---|---|---|
Dissociation constant (Kd) | 1.6 μM | Not reported |
IC₅₀ (enzymatic inhibition) | 0.89 μM | Similar potency |
The reaction mechanism involves:
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Nucleophilic attack by Cys thiolate on aldehyde carbonyl
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Formation of tetrahedral intermediate
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Stabilization by His41 (coronavirus Mpro catalytic dyad)
Structural Modifications Impacting Reactivity
Crystallographic studies (PDB: 7SNA, 7SMV) reveal:
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Bisulfite leaving group : Facilitates prodrug activation (B-factor = 25.4 Ų in 7SMV)
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Peptidomimetic backbone : Maintains substrate-like binding (RMSD = 0.32 Å vs native substrate)
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Warhead orientation : Optimal positioning (2.1 Å Cys144-Sγ to aldehyde C distance)
Metabolic Stability Considerations
Comparative reaction kinetics data:
Parameter | This compound | GC373 |
---|---|---|
Plasma half-life (human) | 2.7 hrs | 0.8 hrs |
Chemical stability (pH 7.4) | >24 hrs | 6 hrs |
The bisulfite adduct structure reduces premature aldehyde oxidation while maintaining sufficient activation kinetics for therapeutic efficacy .
These reaction characteristics make this compound a prototype for developing broad-spectrum antiviral agents targeting cysteine proteases. The compound's unique activation pathway and covalent inhibition mechanism provide a template for optimizing drug stability and target engagement in coronavirus infections .
Scientific Research Applications
GC376 has a wide range of scientific research applications, including:
Mechanism of Action
GC376 exerts its effects by inhibiting the 3C-like protease, an enzyme essential for the replication of many positive-sense single-stranded RNA viruses . The compound forms a covalent bond with the cysteine-144 residue at the protease’s active site, giving a monothioacetal and blocking the enzyme’s normal function . This inhibition prevents the viral polyprotein from maturing into its functional parts, thereby halting viral replication .
Comparison with Similar Compounds
Key Features:
- Chemical Structure : GC376 is a dipeptidyl compound with a glutamine bioisostere (gamma-lactam) at the P1 position and an aldehyde-bisulfite adduct warhead that forms a reversible covalent bond with the catalytic cysteine (Cys145) of 3CLpro .
- Mechanism of Action : It mimics the natural substrate of 3CLpro, binding to the substrate-binding pocket (S1 and S2 sites) through hydrophobic interactions and hydrogen bonds (e.g., with residues G143, H163, and E166 in SARS-CoV-2 Mpro) . The covalent modification inactivates the protease, halting viral polyprotein processing .
- Pharmacokinetics : this compound has low oral bioavailability (~3%) but demonstrates rapid absorption and distribution in vivo .
This compound is part of a growing class of 3CLpro inhibitors. Below is a detailed comparison with key analogues:
Table 1: Comparative Overview of this compound and Similar Antivirals
Structural and Functional Comparisons
This compound vs. Nirmatrelvir
- Binding Mechanism : Both are peptidomimetics targeting 3CLpro. This compound uses an aldehyde warhead, while nirmatrelvir employs a nitrile group for covalent binding .
- Bioavailability : Nirmatrelvir’s optimized structure grants >30% oral bioavailability, making it clinically superior .
- Spectrum : this compound inhibits multiple coronaviruses (e.g., PEDV, TGEV, SARS-CoV-2), whereas nirmatrelvir is SARS-CoV-2-specific .
This compound vs. Boceprevir
- Potency : this compound is 100-fold more potent against SARS-CoV-2 (IC50 = 26.4 nM vs. boceprevir’s IC50 >10,000 nM) .
- Resistance : Boceprevir’s weaker binding correlates with higher resistance risk, unlike this compound’s high genetic barrier .
This compound vs. GS-441524
- Mechanism : this compound targets proteases, while GS-441524 is a nucleoside analog inhibiting RNA polymerase.
- Synergy : Combined use reduces viral titers by 3–7 logs in vitro .
Resistance and Combination Therapy
- Resistance Barrier: this compound’s binding to conserved protease residues (e.g., Cys145) minimizes resistance.
- Combination Strategies :
Structural Insights Across Coronaviruses
This compound’s broad-spectrum efficacy stems from conserved 3CLpro binding modes:
Biological Activity
GC376 is a dipeptidyl aldehyde bisulfite adduct that has gained attention for its antiviral properties, particularly against coronaviruses. Originally developed for the treatment of feline infectious peritonitis (FIP), caused by the feline coronavirus (FCoV), this compound has shown promising results in inhibiting the main protease (Mpro) of both FCoV and SARS-CoV-2, the virus responsible for COVID-19. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in vitro and in vivo, and potential implications for human health.
This compound functions as a protease inhibitor , specifically targeting the Mpro enzyme critical for viral replication. Upon administration, this compound is converted into its active form, GC373, which binds covalently to the active site of Mpro. This binding inhibits the enzyme's activity, preventing the cleavage of viral polyproteins necessary for viral replication.
Key Mechanisms
- Covalent Binding : this compound forms a hemithioacetal with Cys145 in the Mpro active site, leading to irreversible inhibition.
- Reversible Inhibition : The interaction can also be characterized as reversible under certain conditions, allowing for potential therapeutic modulation.
In Vitro Studies
Research indicates that this compound exhibits potent antiviral activity against various coronaviruses. The following table summarizes key findings from studies assessing its efficacy:
Virus Type | IC50 (μM) | EC50 (μM) | CC50 (μM) | Therapeutic Index |
---|---|---|---|---|
Feline Coronavirus | 0.0030 | 0.92 | >200 | >200 |
SARS-CoV-2 | 0.0015 | 0.49 | >200 | >133 |
MERS-CoV | 0.5 | N/A | N/A | N/A |
- SARS-CoV-2 : In cell culture assays, this compound demonstrated an IC50 value of approximately 0.0015 μM, indicating strong inhibition of viral replication with minimal cytotoxicity (CC50 >200 μM) .
- FIPV : Similarly, in studies involving FIPV, this compound showed sub-micromolar IC50 values, effectively reversing disease progression in infected cats .
In Vivo Studies
This compound has been evaluated in animal models for its therapeutic potential against FIP:
- In a controlled study involving cats with naturally occurring FIP, treatment with this compound resulted in significant clinical improvement and increased survival rates compared to untreated controls .
- The drug's ability to penetrate tissues and achieve effective concentrations at viral replication sites has been noted as a critical factor in its success against FIP.
Clinical Observations
- FIP Treatment in Cats : A cohort study reported that cats treated with this compound exhibited a marked reduction in clinical signs associated with FIP, including fever and lethargy. Survival rates improved significantly compared to historical controls.
- SARS-CoV-2 Model : In a study using Vero E6 cells infected with SARS-CoV-2, treatment with this compound led to a reduction in viral titers by over 3-log values after 48 hours of exposure .
Comparative Analysis
A comparative analysis of this compound with other protease inhibitors revealed its superior potency:
- Compared to ebselen (IC50 0.67 μM) and disulfiram (IC50 9.35 μM), this compound's nanomolar range IC50 values demonstrate its enhanced efficacy .
Future Directions
Given the compelling evidence supporting the antiviral activity of this compound against both feline and human coronaviruses, further research is warranted:
- Human Trials : There is an urgent need to advance this compound into clinical trials for COVID-19 treatment due to its favorable safety profile and potent antiviral activity.
- Broad-Spectrum Antiviral Development : Continued exploration of this compound derivatives may yield compounds effective against a broader range of coronaviruses and other RNA viruses.
Q & A
Basic Research Questions
Q. What is the structural basis of GC376's inhibition mechanism against coronaviral main proteases (Mpro)?
this compound covalently binds to the catalytic cysteine residue in the Mpro active site, forming a reversible hemithioacetal adduct. Structural studies (e.g., X-ray crystallography at 2.17 Å resolution) reveal that its γ-lactam glutamine surrogate at the P1 position and leucine at P2 enable broad-spectrum inhibition across SARS-CoV-2, MERS-CoV, and feline coronaviruses. The N-terminal domain swapping stabilizes dimerization, enhancing binding .
Q. How does this compound compare to other protease inhibitors like boceprevir in vitro?
this compound demonstrates superior potency (EC50 < 3 μM) compared to boceprevir (EC50 > 20 μM) against seasonal coronaviruses (NL63, 229E, OC43) and SARS-CoV-2 variants. This disparity arises despite comparable molecular docking affinities, suggesting this compound's optimized binding kinetics and resistance to enzymatic degradation .
Q. What experimental methods validate this compound’s thermodynamic stabilization of Mpro?
Differential scanning fluorimetry (DSF) shows this compound increases the melting temperature (Tm) of canine coronavirus Mpro by 7.8°C at 30 μM, indicating conformational stabilization. FRET-based protease activity assays further confirm dose-dependent inhibition (IC50 = 1.5 μM for SARS-CoV-2 Mpro) .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s resistance profile in coronaviruses?
Serial viral passage under increasing this compound concentrations (e.g., 20 passages in NL63-infected cells) combined with sequencing identifies mutations in Mpro. Studies reveal a high genetic barrier to resistance due to this compound’s broad active-site engagement, though P132H in Omicron Mpro reduces efficacy (IC50 = 20 μM) .
Q. What methodologies address discrepancies between in silico predictions and cell culture efficacy for this compound?
While molecular docking suggests boceprevir and this compound have similar Mpro affinities, cell-based assays (e.g., plaque reduction in Calu3 lung cells) highlight this compound’s superior membrane permeability and metabolic stability. Parallel molecular dynamics simulations (RMSD analysis) assess binding stability over time .
Q. How does this compound’s in vivo efficacy in animal models inform clinical translation?
In BALB/c mice infected with SARS-CoV-2, this compound monotherapy shows limited efficacy (EC50 = 0.18 μM in vitro vs. reduced viral load in vivo). However, combining this compound with RdRp inhibitors like GS441524 achieves synergistic effects, suggesting co-administration strategies for clinical trials .
Q. What biophysical techniques elucidate this compound’s reversibility and off-target risks?
Enzymatic activity restoration assays after inhibitor removal confirm this compound’s reversible binding (Ki = nM range). Thermodynamic profiling (e.g., isothermal titration calorimetry) and toxicity screens (CC50 > 200 μM in Vero E6 cells) validate its selectivity .
Q. How can structural modifications enhance this compound’s potency against emerging variants?
Deuterating this compound improves metabolic stability and antiviral activity in murine models. Substituting the leucine side chain at P2 with halogen atoms (e.g., fluorine) may enhance S2 subsite binding, as shown in porcine epidemic diarrhea virus Mpro studies .
Q. Methodological Considerations
- Data Analysis : Use GraphPad Prism for dose-response curves (EC50/CC50) and Student’s t-tests for significance (p < 0.05) .
- Structural Validation : Deposit crystallographic data in the PDB (e.g., 7CBT for SARS-CoV-2 Mpro-GC376 complex) and include resolution metrics (e.g., 2.17 Å) .
- Ethical Compliance : Adhere to NIH guidelines for animal studies (e.g., K18-hACE2 mouse models) and report cytotoxicity thresholds (CC50) .
Properties
IUPAC Name |
sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJDKCMFIPBAW-JPBGFCRCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N3NaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028041 | |
Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416992-39-6 | |
Record name | GC-376 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416992396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GC-376 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1NMJ5XDG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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